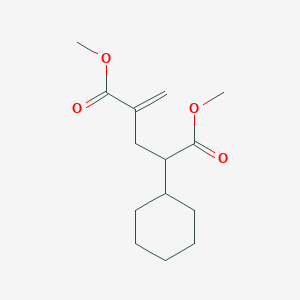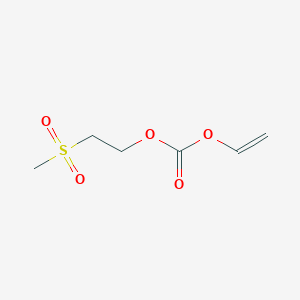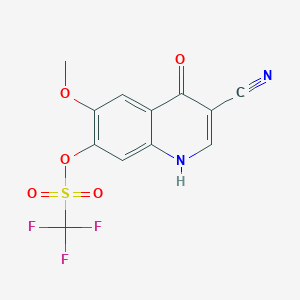![molecular formula C24H18O6 B14245029 1,1'-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one] CAS No. 185436-22-0](/img/structure/B14245029.png)
1,1'-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one] is a complex organic compound with a unique structure that includes two benzodioxole groups attached to a central phenylene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one] typically involves the reaction of catechol with dihalomethanes in the presence of a concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts . This reaction forms the benzodioxole groups, which are then attached to the phenylene ring through further chemical reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
1,1’-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment and antimicrobial therapies.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one] involves its interaction with various molecular targets and pathways. The benzodioxole groups can interact with biological molecules, leading to antioxidant and antibacterial effects. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diacetylbenzene: This compound has a similar phenylene core but lacks the benzodioxole groups.
1,1’-(1,4-Phenylene)bis(thiourea): This compound features thiourea groups instead of benzodioxole groups.
1,2-Diphenoxyethane: This compound has a similar ether linkage but a different overall structure.
Uniqueness
1,1’-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one] is unique due to its combination of benzodioxole groups and a central phenylene ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
185436-22-0 |
|---|---|
Fórmula molecular |
C24H18O6 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
2-(1,3-benzodioxol-2-yl)-1-[4-[2-(1,3-benzodioxol-2-yl)acetyl]phenyl]ethanone |
InChI |
InChI=1S/C24H18O6/c25-17(13-23-27-19-5-1-2-6-20(19)28-23)15-9-11-16(12-10-15)18(26)14-24-29-21-7-3-4-8-22(21)30-24/h1-12,23-24H,13-14H2 |
Clave InChI |
UTHRJJSFYZQIDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)OC(O2)CC(=O)C3=CC=C(C=C3)C(=O)CC4OC5=CC=CC=C5O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


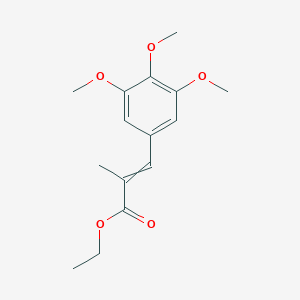

![1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14244956.png)
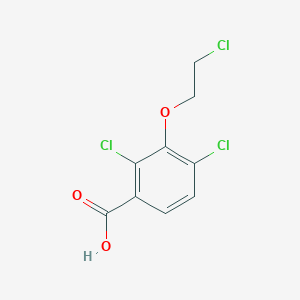
![2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14244967.png)
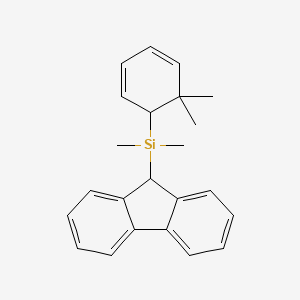
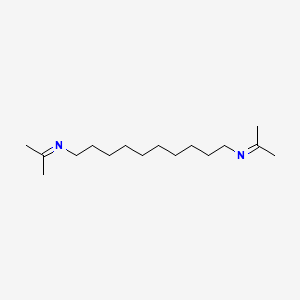
![4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide](/img/structure/B14244997.png)
![6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole](/img/structure/B14245008.png)

